![molecular formula C12H13FN2OS B2704355 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole CAS No. 400074-41-1](/img/structure/B2704355.png)
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole" .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole” are not explicitly mentioned in the search results .Scientific Research Applications
Antimicrobial Activity
Some synthesized fluorinated benzothiazolo imidazole compounds, including those with morpholine, have shown promising antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antitumor Properties
Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, including variations with morpholine, have been extensively studied for their antitumor properties. These compounds are selectively potent against certain cancer cell lines, inducing cytochrome P450 1A1 and leading to the formation of reactive species within sensitive cells. This mechanism underlies their selective cytotoxicity and potential as antitumor agents (Bradshaw et al., 2002; Hutchinson et al., 2001).
Biochemical Applications
The synthesis of novel derivatives, such as 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, and their testing for antibacterial and antifungal activities demonstrate the biochemical versatility of these compounds. Their moderate in vitro activities suggest potential applications in developing new biochemical tools or treatments (Patil et al., 2011).
Fluorescence and Chemodosimetric Properties
Benzothiazole derivatives have also been developed as fluorescent probes and chemodosimeters, offering applications in bioimaging and the detection of metal ions or biological molecules. Their high sensitivity and selectivity make them valuable tools for research in chemistry and biology (Song et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGPECWYGGUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole |
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